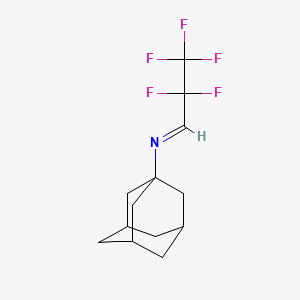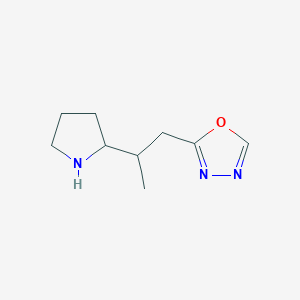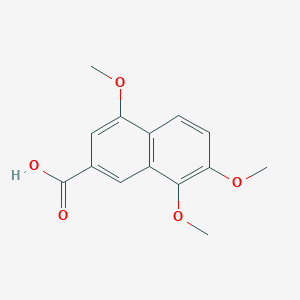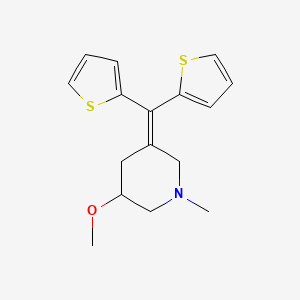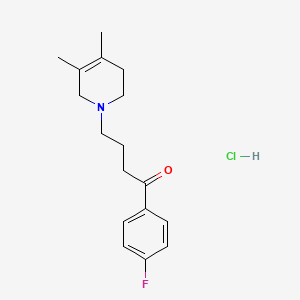
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as ketones. This compound is characterized by the presence of a butanone group, a pyridinyl group, and a fluorophenyl group. It is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-chlorophenyl)-, hydrochloride
- 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-bromophenyl)-, hydrochloride
Uniqueness
Compared to similar compounds, 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride may exhibit unique chemical properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
35806-04-3 |
|---|---|
Molecular Formula |
C17H23ClFNO |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H22FNO.ClH/c1-13-9-11-19(12-14(13)2)10-3-4-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI Key |
QNRLIDCENMQQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


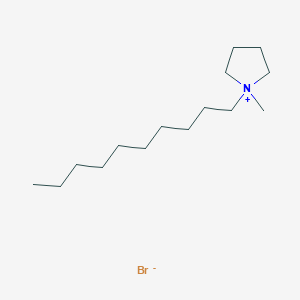
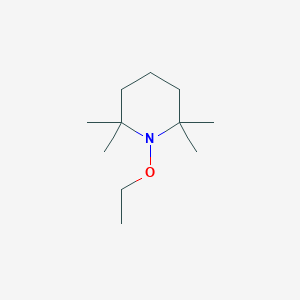
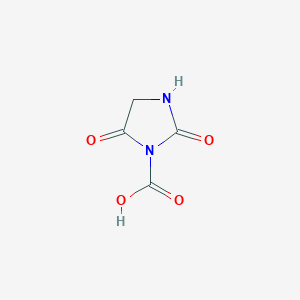
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
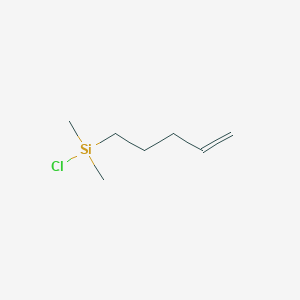
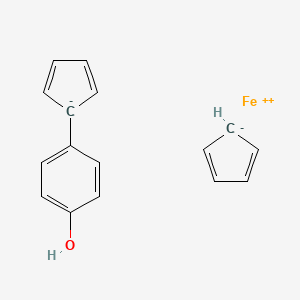
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
